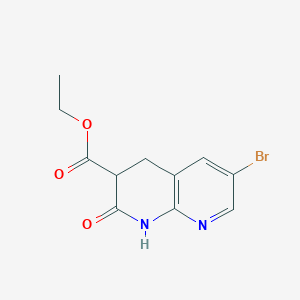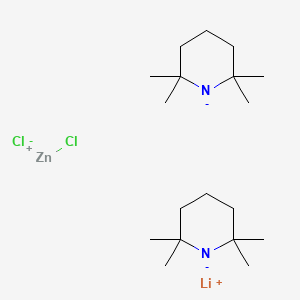
Folate-PEG3-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Folate-PEG3-azide: is a compound that combines folate, polyethylene glycol (PEG), and an azide group. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The folate component allows for targeted delivery to cells expressing folate receptors, which are often overexpressed in certain types of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Folate-PEG3-azide can be synthesized through a multi-step process involving the conjugation of folate to a PEG chain, followed by the introduction of an azide group. The synthesis typically involves the following steps:
Activation of Folate: Folate is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
PEGylation: The activated folate is then reacted with a PEG derivative, such as PEG-diamine, to form folate-PEG.
Azidation: The terminal amine group of the PEG chain is converted to an azide group using reagents like sodium azide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the structure and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Folate-PEG3-azide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without a catalyst and involves the azide group reacting with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the catalyst system. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.
SPAAC: This reaction does not require a catalyst and can be performed in aqueous or organic solvents at room temperature.
Major Products:
CuAAC: The major product is a 1,2,3-triazole ring.
SPAAC: The major product is also a 1,2,3-triazole ring, but the reaction is faster and more biocompatible compared to CuAAC
Wissenschaftliche Forschungsanwendungen
Chemistry: Folate-PEG3-azide is used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells. The azide group allows for the attachment of various ligands through click chemistry, enabling the creation of diverse PROTAC molecules.
Biology and Medicine: In biological and medical research, this compound is used for targeted drug delivery. The folate component targets cells expressing folate receptors, which are often overexpressed in cancer cells. This targeting capability enhances the delivery of therapeutic agents to cancer cells while minimizing effects on healthy cells .
Industry: In the pharmaceutical industry, this compound is used in the development of targeted therapies and diagnostic tools. Its ability to undergo click chemistry reactions makes it a versatile tool for creating complex molecules with high specificity .
Wirkmechanismus
Folate-PEG3-azide exerts its effects through the following mechanisms:
Targeted Delivery: The folate component binds to folate receptors on the surface of target cells, facilitating the delivery of the attached therapeutic agent.
Click Chemistry: The azide group participates in click chemistry reactions, allowing for the attachment of various ligands and the formation of stable triazole rings. .
Vergleich Mit ähnlichen Verbindungen
Folate-PEG2-azide: Similar to Folate-PEG3-azide but with a shorter PEG chain.
Folate-PEG4-azide: Similar to this compound but with a longer PEG chain.
Folate-PEG-amine: Contains an amine group instead of an azide group.
Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. The azide group allows for efficient click chemistry reactions, making it a versatile tool for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1313026-32-2 |
|---|---|
Molekularformel |
C27H35N11O8 |
Molekulargewicht |
641.6 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H35N11O8/c28-27-36-23-22(25(41)37-27)34-19(16-32-23)15-31-18-3-1-17(2-4-18)24(40)35-20(26(42)43)5-6-21(39)30-7-9-44-11-13-46-14-12-45-10-8-33-38-29/h1-4,16,20,31H,5-15H2,(H,30,39)(H,35,40)(H,42,43)(H3,28,32,36,37,41)/t20-/m0/s1 |
InChI-Schlüssel |
SWFSDYKTNPMWOV-FQEVSTJZSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11832144.png)
![[(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11832146.png)



![2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B11832174.png)
![3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine](/img/structure/B11832179.png)

![2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid](/img/structure/B11832184.png)

